molecular formula C11H22N2 B1420248 1-Cycloheptylpyrrolidin-3-amine CAS No. 1096307-23-1

1-Cycloheptylpyrrolidin-3-amine

Cat. No. B1420248
CAS RN: 1096307-23-1
M. Wt: 182.31 g/mol
InChI Key: ZLMUBWSHTPRUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Cycloheptylpyrrolidin-3-amine can be analyzed using tools like MolView and ChemSpider . These platforms allow for the visualization of the 3D model of the molecule.

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Cycloheptylpyrrolidin-3-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyrrolidine ring, is commonly found in bioactive molecules. The compound’s ability to undergo reductive amination and nucleophilic substitution makes it a versatile building block for creating complex drug molecules, including antidepressants , antipsychotics , and opioid analgesics .

Agrochemical Development

In agrochemistry, 1-Cycloheptylpyrrolidin-3-amine can be utilized to develop novel pesticides and herbicides. Its amine group can be functionalized to create compounds that interact with specific enzymes or receptors in pests, offering a targeted approach to crop protection .

Material Science Innovations

The compound’s unique electronic and optical properties are explored in material science for the development of polymers , catalysts , and sensors . These materials can be used in various applications, from organic electronics to photovoltaics .

Medicinal Chemistry

In medicinal chemistry, 1-Cycloheptylpyrrolidin-3-amine serves as a core structure for the development of receptor ligands and enzyme inhibitors. It’s particularly significant in the creation of anticancer agents and therapeutics for neurological disorders .

Sustainable Technologies

The amine’s properties are beneficial in sustainable technologies, such as carbon capture and energy storage . It can be used to synthesize green chemicals and facilitate catalytic transformations that are crucial for environmental remediation .

Drug Discovery

The pyrrolidine ring, part of 1-Cycloheptylpyrrolidin-3-amine , is a versatile scaffold in drug discovery. It’s used to obtain novel biologically active compounds with target selectivity for treating human diseases. The stereogenicity of the pyrrolidine ring allows for the creation of drug candidates with varied biological profiles due to different binding modes to enantioselective proteins .

properties

IUPAC Name

1-cycloheptylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUBWSHTPRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.